![molecular formula C13H12BrNO2 B2875911 2-Bromo-6-[(4-methoxyphenyl)methoxy]pyridine CAS No. 1240620-34-1](/img/structure/B2875911.png)

2-Bromo-6-[(4-methoxyphenyl)methoxy]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

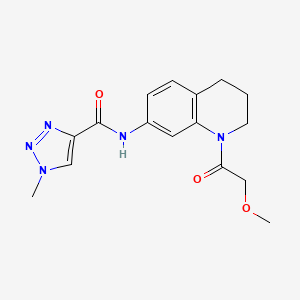

“2-Bromo-6-[(4-methoxyphenyl)methoxy]pyridine” is a chemical compound with the CAS Number: 193344-39-7 . It has a molecular weight of 264.12 . The IUPAC name for this compound is 2-bromo-6-(4-methoxyphenyl)pyridine .

Molecular Structure Analysis

The InChI code for “2-Bromo-6-[(4-methoxyphenyl)methoxy]pyridine” is 1S/C12H10BrNO/c1-15-10-7-5-9 (6-8-10)11-3-2-4-12 (13)14-11/h2-8H,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 264.12 . The refractive index is n20/D 1.559 (lit.) . The boiling point is 206 °C (lit.) , and the density is 1.53 g/mL at 25 °C (lit.) .科学的研究の応用

Antiviral Activity

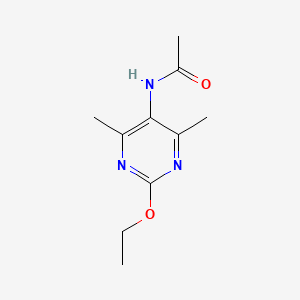

Research on derivatives of pyrimidines, which may share structural similarities with "2-Bromo-6-[(4-methoxyphenyl)methoxy]pyridine", highlights the potential antiviral properties of such compounds. Specifically, 5-substituted 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have shown marked inhibitory effects against retrovirus replication in cell culture, indicating their potential application in antiviral therapies (Hocková et al., 2003).

Corrosion Inhibition

A study on a new pyridine derivative, specifically 6-bromo-2-(4-methoxyphenyl)-3-nonyl-3H-imidazo[4,5-b] pyridine, demonstrated its significant inhibitory effect on mild steel corrosion in hydrochloric acid medium. This suggests that "2-Bromo-6-[(4-methoxyphenyl)methoxy]pyridine" could have applications in corrosion inhibition, contributing to the development of more efficient corrosion inhibitors (Saady et al., 2020).

Organoselenium Catalysis

Research involving organoselenium and DMAP co-catalysis for the regioselective synthesis of halolactones and bromooxepanes indicates the utility of brominated pyridine derivatives in synthetic chemistry. These compounds can facilitate the synthesis of medium-sized rings with high transannular strain, showcasing their potential in complex organic synthesis processes (Verma et al., 2016).

Antibacterial Activity

The synthesis of 4-pyrrolidin-3-cyanopyridine derivatives from a substrate similar to "2-Bromo-6-[(4-methoxyphenyl)methoxy]pyridine" and their evaluation for antimicrobial activity reveal that such compounds can be highly effective against a range of aerobic and anaerobic bacteria. This highlights the potential for developing new antibacterial agents based on the structural framework of "2-Bromo-6-[(4-methoxyphenyl)methoxy]pyridine" (Bogdanowicz et al., 2013).

Suzuki Cross-Coupling Reactions

Functionalized pyridylboronic acids, including derivatives similar to "2-Bromo-6-[(4-methoxyphenyl)methoxy]pyridine", have been utilized in Suzuki cross-coupling reactions to yield novel heteroarylpyridines. These reactions are pivotal in the synthesis of complex organic molecules, indicating the role of such compounds in advancing synthetic organic chemistry (Parry et al., 2002).

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The hazard statements include H315 - H319 - H335 . Precautionary statements include P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338 . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

作用機序

Target of Action

Similar compounds have been known to target theInhA, the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis .

Mode of Action

It’s worth noting that similar compounds have been used inSuzuki–Miyaura coupling reactions , which involve the formation of a new carbon-carbon bond through a palladium-catalyzed cross-coupling reaction .

Biochemical Pathways

It’s known that similar compounds can affect theSuzuki–Miyaura coupling reaction , which is a key process in organic synthesis .

Result of Action

Similar compounds have been used as reagents for the synthesis ofbiarylsulfonamide CCR9 inhibitors for inflammatory bowel diseases .

特性

IUPAC Name |

2-bromo-6-[(4-methoxyphenyl)methoxy]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2/c1-16-11-7-5-10(6-8-11)9-17-13-4-2-3-12(14)15-13/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRABHNMKMUZREG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=NC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-[(4-methoxyphenyl)methoxy]pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2875829.png)

![1-allyl-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2875839.png)

![(Z)-2,6-difluoro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2875841.png)

![N-[(E)-3-(4-Fluorophenyl)prop-2-enyl]butan-1-amine](/img/structure/B2875843.png)

![2-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-phenyl-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2875847.png)

![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate](/img/structure/B2875848.png)